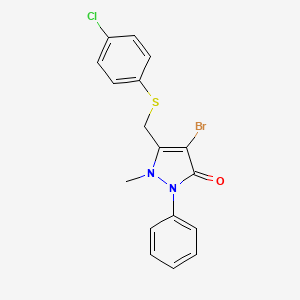

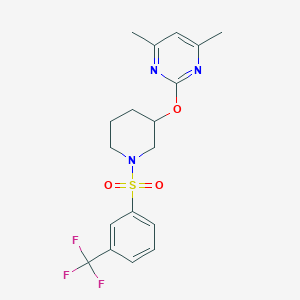

![molecular formula C18H14N2OS2 B2955473 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide CAS No. 2034253-51-3](/img/structure/B2955473.png)

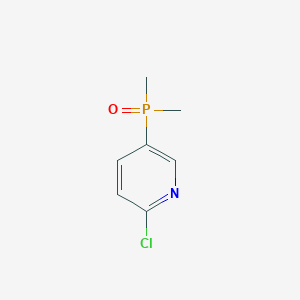

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3’-Bithiophene is a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . It’s a characteristic secondary metabolite derived from plants belonging to the family Asteraceae .

Synthesis Analysis

Bithiophene and thienothiophene can be polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymers . Also, photoluminescent donor–acceptor–donor (DAD) molecules were prepared by palladium-catalyzed coupling from readily available compounds such as ethyl 3-decyl-2,2’-bithiophene-5-carboxylate and aryl halides .Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV . The alkylthiophene substituted benzodithiophene (BDT) is a two-dimensional conjugated monomer, which could enhance intermolecular π-π interactions, thus facilitate the intermolecular charge transport .Chemical Reactions Analysis

The chemical reactions of bithiophene-based compounds are complex and depend on the specific structures and conditions. For example, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of bithiophene-based compounds can vary widely. For example, the Kamlet–Taft dipolarity/polarizability parameters π* for various ionic liquids were determined using 4-tert-butyl-2- ( (dicyanomethylene)-5- [4-N,N-diethylamino)-benzylidene]-Δ3-thiazoline and 5- (N,N-dimethylamino)-5′-nitro-2,2′-bithiophene as solvatochromic probes .Aplicaciones Científicas De Investigación

Polymer Synthesis

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide has been explored in the synthesis of novel aromatic polyimides. These polyimides exhibit solubility in various organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240 °C to 550 °C in nitrogen. This makes them potential candidates for advanced material applications (Butt et al., 2005).

Charge Transport in Electronics

The compound has been used in the study of core-cyanated distyryl-bithiophene for applications in field-effect transistors. These studies focus on the impacts of cyanated substitutions on molecular orbitals and charge transport properties, crucial for developing advanced electronic materials (Didane et al., 2010).

Molecular Interactions and Structure

Research has been conducted on bithiophene systems, including those associating with 3,4-ethylenedioxythiophene and 3-bromothiophene. These studies explore the self-rigidified structures of conjugated backbones due to non-bonded intramolecular interactions, providing insights into molecular design for various applications (Hergué et al., 2008).

Catalysis

The compound is also relevant in the field of catalysis. Poly(3,4-ethylenedioxythiophene) has been used to immobilize metal particle catalysts and reagents, showing potential in catalytic activities like hydrogenation of nitrophenol and electro-oxidation of methanol, which are critical reactions in industrial chemistry (Sivakumar & Phani, 2011).

Photovoltaic Applications

Research into conjugated polymers containing alternating donor/acceptor units, such as those based on bithiophene, has shown promise for photovoltaic applications. These polymers exhibit desirable absorption characteristics and efficient charge transport, essential for the development of organic solar cells (Zhu et al., 2007).

Mecanismo De Acción

Bithiophene

Bithiophene is a common component in various organic compounds and is often used in the field of organic electronics . It’s known that bithiophene-based polymers have been used in organic field-effect transistor applications .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Safety and Hazards

Propiedades

IUPAC Name |

4-cyano-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c19-11-13-1-3-14(4-2-13)18(21)20-9-7-16-5-6-17(23-16)15-8-10-22-12-15/h1-6,8,10,12H,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGLYYGZGGSWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

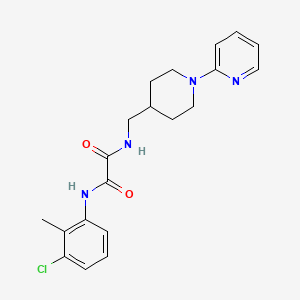

![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)

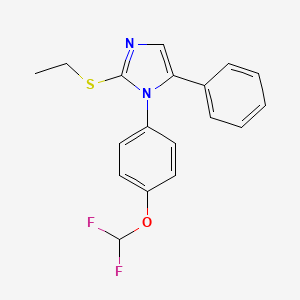

![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)

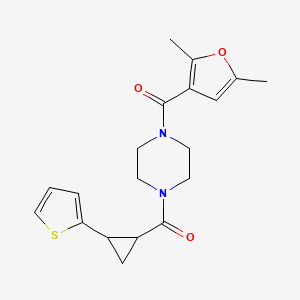

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)

![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)